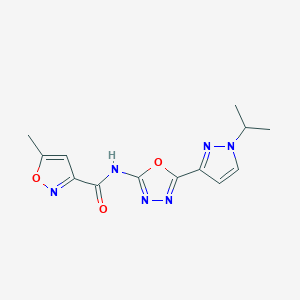

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3/c1-7(2)19-5-4-9(17-19)12-15-16-13(21-12)14-11(20)10-6-8(3)22-18-10/h4-7H,1-3H3,(H,14,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOPWMQSTLYZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines. For instance:

- Cell Line Studies :

- A study demonstrated that pyrazole derivatives significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showcasing a synergistic effect .

- The compound's mechanism involves targeting specific kinases associated with tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects:

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

- In Vitro Studies :

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor effects of pyrazole derivatives revealed that this compound exhibited potent cytotoxicity against MDA-MB-231 cells. The study utilized a combination index method to assess the synergistic effects with doxorubicin, finding a marked increase in apoptosis rates among treated cells .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory activity, the compound was administered in a model of induced inflammation. Results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Key Observations :

- The target compound uniquely combines isoxazole and oxadiazole , whereas analogs in use dual pyrazole systems .

- The 1-isopropyl group on the pyrazole in the target compound introduces steric hindrance absent in phenyl-substituted analogs (e.g., 3a, 3d) .

- compounds replace the carboxamide with a carbothioamide , altering electronic properties and hydrogen-bonding capacity .

Key Observations :

- The target compound’s oxadiazole core may lower solubility compared to pyrazole-pyrazole analogs due to increased rigidity.

- Higher melting points in fluorophenyl-substituted analogs (e.g., 3d: 181–183°C) suggest enhanced crystallinity from polar substituents , a trait the target compound may share if polar groups dominate.

- Carbothioamides in likely exhibit reduced stability compared to carboxamides due to weaker C=S vs. C=O bonds .

Q & A

Q. What are the recommended synthetic routes for N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide?

A multi-step synthesis is typically employed:

Intermediate Preparation : Synthesize the oxadiazole core via cyclization of thiosemicarbazides under acidic conditions.

Pyrazole Synthesis : Prepare the 1-isopropyl-pyrazole moiety via hydrazine condensation with β-keto esters.

Coupling Reaction : Link the oxadiazole and isoxazole-carboxamide groups using coupling agents like EDCI/HOBt in DMF .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Key Conditions: Room temperature stirring for 12–24 hours, inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. What analytical techniques are optimal for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., isopropyl group at δ 1.4–1.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺).

- FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~1250–1350 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles for regiochemical validation .

Q. How can researchers assess solubility and stability for formulation studies?

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, quantified via HPLC-UV.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of oxadiazole or isoxazole rings) .

Advanced Research Questions

Q. How can reaction optimization improve yield in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading, temperature). For example, K₂CO₃ concentration in DMF significantly impacts oxadiazole-thiol alkylation efficiency .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps .

Q. What methodologies are recommended for evaluating biological activity?

- In Vitro Assays :

- Enzyme Inhibition : Dose-dependent assays (IC₅₀) against target enzymes (e.g., kinases, cyclooxygenases).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or EGFR) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Q. What advanced strategies address stability under physiological conditions?

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), or basic (0.1M NaOH) conditions.

- Prodrug Design : Mask labile groups (e.g., esterification of carboxamide) to enhance metabolic stability .

Q. How can computational modeling predict drug-likeness and toxicity?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and degradation pathways .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Q. What green chemistry approaches apply to its synthesis?

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity.

- Catalyst Recycling : Recover K₂CO₃ via filtration and reuse in subsequent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.